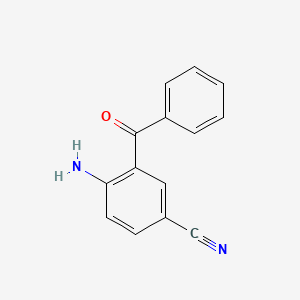![molecular formula C13H23N3O8S B12293320 D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-](/img/structure/B12293320.png)
D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy- is a complex organic compound derived from D-glucose
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy- typically involves multiple steps, starting from D-glucose. The process includes the introduction of acetylamino and nitrosothio groups through specific chemical reactions. Common reagents used in these reactions include acetic anhydride for acetylation and nitrosyl chloride for the introduction of the nitrosothio group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrosothio group to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, carboxylic acids, and substituted glucose molecules.
Applications De Recherche Scientifique
D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties and as a diagnostic tool.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with metabolic processes, leading to its observed biological effects. For example, it may inhibit glycolysis by targeting key enzymes involved in glucose metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-D-glucosamine: A derivative of glucose with an acetylamino group.
2-Deoxy-D-glucose: A glucose molecule with the 2-hydroxyl group replaced by hydrogen.
Uniqueness
D-Glucose, 2-[[2-(acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-2-deoxy- is unique due to the presence of the nitrosothio group, which imparts distinct chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propriétés
Formule moléculaire |
C13H23N3O8S |
|---|---|
Poids moléculaire |
381.40 g/mol |
Nom IUPAC |
2-acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]butanamide |
InChI |
InChI=1S/C13H23N3O8S/c1-6(19)14-11(13(2,3)25-16-24)12(23)15-7(4-17)9(21)10(22)8(20)5-18/h4,7-11,18,20-22H,5H2,1-3H3,(H,14,19)(H,15,23)/t7-,8+,9+,10+,11?/m0/s1 |
Clé InChI |
LEJGAWQBSYDJMX-VUQZHNRUSA-N |
SMILES isomérique |
CC(=O)NC(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(C)(C)SN=O |
SMILES canonique |
CC(=O)NC(C(=O)NC(C=O)C(C(C(CO)O)O)O)C(C)(C)SN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



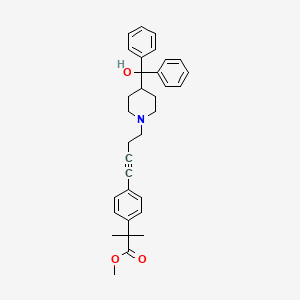

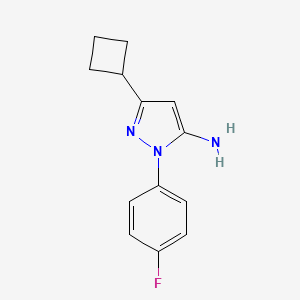
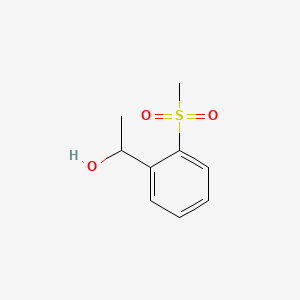
![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethyl]pentanamide](/img/structure/B12293276.png)
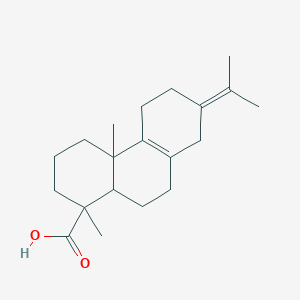
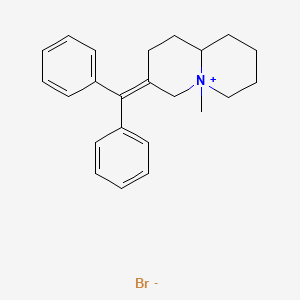
![7-[6-[[Tert-butyl(diphenyl)silyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B12293300.png)
![7-[2-Amino(4-hydroxyphenyl)acetamido]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293308.png)
![benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12293313.png)


